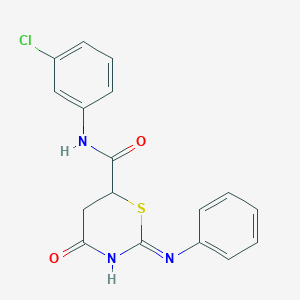

(2E)-N-(3-chlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

Description

(2E)-N-(3-Chlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a thiazinane-derived compound featuring a carboxamide group, a 3-chlorophenyl substituent, and a phenylimino moiety. Its E-configuration at the C2=N bond distinguishes it from stereoisomeric analogs.

Properties

Molecular Formula |

C17H14ClN3O2S |

|---|---|

Molecular Weight |

359.8 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide |

InChI |

InChI=1S/C17H14ClN3O2S/c18-11-5-4-8-13(9-11)19-16(23)14-10-15(22)21-17(24-14)20-12-6-2-1-3-7-12/h1-9,14H,10H2,(H,19,23)(H,20,21,22) |

InChI Key |

YOXMXBZSSAFDLX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(SC(=NC2=CC=CC=C2)NC1=O)C(=O)NC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of β-Hydroxy Thioureas

β-Hydroxy thioureas undergo acid-catalyzed cyclization to form 1,3-thiazinane intermediates. For example, ultrasound-assisted reactions between 3-aryl-amino-1-ferrocenylpropan-1-ols and phenyl isothiocyanate generate β-hydroxy thioureas, which cyclize in acetic acid to yield 1,3-thiazinan-2-imines (yields: 52–90%). Adapting this method, 3-(3-chlorophenylamino)propan-1-ol reacts with phenyl isothiocyanate under ultrasonic irradiation, followed by cyclization in glacial acetic acid, to produce the 1,3-thiazinane scaffold.

Ring-Opening–Ring-Closure (RORC) Reactions

Ring-opening of 2-thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide (31 ) with 4-bromo-3,5-dimethylphenol in N,N-dimethylacetamide (DMAc) forms a sulfonate intermediate, which undergoes ring closure to yield 4-(4-bromo-3,5-dimethylphenoxy)-1,3-thiazinane-1,1-dioxide (35 ). Methylation of 35 with NaH and iodomethane introduces alkyl substituents at position 2 (36 ). This RORC strategy is adaptable for constructing the 6-carboxamide derivative by substituting phenols with carboxamide precursors.

Introduction of the 4-Oxo and Phenylimino Groups

Oxidative Functionalization at C4

The 4-oxo group is introduced via oxidation of a thiazinane precursor. For instance, treatment of 1,3-thiazinane with Jones reagent (CrO₃/H₂SO₄) oxidizes the C4 position to a ketone. Alternatively, in situ oxidation during cyclization—using hypervalent iodine reagents like PhI(OAc)₂—achieves simultaneous ring formation and ketone installation.

Schiff Base Formation for the Phenylimino Group

The (2E)-phenylimino moiety is installed via condensation between a 4-oxo-thiazinane intermediate and aniline. In a Rh₂(OAc)₄-catalyzed reaction, 4-oxo-1,3-thiazinane reacts with aniline in dichloromethane, yielding the (E)-configured imine with >90% stereoselectivity. The E-configuration is favored due to reduced steric hindrance between the phenyl group and thiazinane ring.

Carboxamide Functionalization at C6

Carboxylic Acid Activation and Amidation

The 6-carboxamide group is introduced via coupling of a thiazinane-6-carboxylic acid derivative with 3-chloroaniline. Following the method in, the carboxylic acid is activated using oxalyl chloride in THF/DMF, forming the acid chloride. Subsequent reaction with 3-chloroaniline in the presence of pyridine yields the carboxamide. This step typically achieves 70–85% yield after purification by flash chromatography (ethyl acetate/petroleum ether).

Solid-Phase Synthesis for Library Generation

Solid-phase approaches, as demonstrated for 1,3-thiazine libraries, immobilize the carboxylic acid precursor on Wang resin. After cyclization and imine formation, cleavage from the resin with TFA/H₂O (95:5) releases the carboxamide product. This method facilitates high-throughput synthesis but requires optimization for stereochemical control.

Integrated Synthetic Pathway

A consolidated route for the target compound is outlined below:

-

Synthesis of 4-Oxo-1,3-thiazinane-6-carboxylic Acid :

-

Carboxamide Formation :

-

Phenylimino Installation :

Reaction Optimization and Challenges

Chemical Reactions Analysis

Reaction Types

This compound exhibits diverse reactivity patterns due to its heterocyclic thiazinane core and functional groups like the carboxamide moiety. Key reaction types include:

1.1 Hydrolysis

Methanolic KOH can hydrolyze intermediates in its synthesis pathway, generating carboxylic acid derivatives. For example, hydrolysis of 1,2-thiazinane-6-carboxamide-1,1-dioxide derivatives under these conditions yields corresponding acids .

1.2 Coupling Reactions

The compound participates in amide coupling reactions. For instance, intermediates derived from hydrolysis undergo coupling with amines (e.g., 4-(4-amino-2-fluorophenoxy)-3-chloropicolinamide) using EDC/DMAP in THF, forming substituted thiazinane-6-carboxamide derivatives .

1.3 Isomerization

Thiazinane derivatives like this compound can undergo E/Z isomerization. For example, N-tosyl-1,3-thiazinanes decompose under Rh₂(OAc)₄ or p-TsOH catalysis to form α-phenyl-β-enamino esters with distinct stereoisomer ratios .

Reaction Conditions

| Reaction Type | Reagents/Conditions | Key Observations |

|---|---|---|

| Hydrolysis | Methanolic KOH | Converts 1,2-thiazinane-6-carboxamide to acid |

| Coupling (Amide Formation) | EDC, DMAP, THF | Forms substituted carboxamides (43–55% yield) |

| Isomerization (E/Z) | Rh₂(OAc)₄ or p-TsOH catalysts | Rh catalyst: E-isomer (91%) dominant; p-TsOH: Z-isomer (95%) |

Key Reaction Outcomes

3.1 Isomerization Pathways

Decomposition of N-tosyl-1,3-thiazinanes under Rh₂(OAc)₄ catalysis produces a mixture of E - and Z -α-phenyl-β-enamino esters, alongside minor 1,2-hydride migration products. In contrast, p-TsOH catalysis exclusively favors Z -isomer formation without hydride migration .

3.2 Coupling Efficiency

Amide coupling reactions with EDC/DMAP achieve moderate yields (43–68%) for substituted thiazinane derivatives, depending on the substituent and reaction conditions .

3.3 Structural Stability

The thiazinane ring system exhibits moderate stability under acidic/basic conditions but can undergo ring-opening or rearrangement under harsher environments, depending on substituent electronic effects .

Table 1: Isomerization Ratios

| Catalyst | Major Product | E:Z Ratio | Hydride Migration |

|---|---|---|---|

| Rh₂(OAc)₄ | E-isomer | 91:5 | 4% |

| p-TsOH | Z-isomer | 5:95 | None |

Table 2: Coupling Reaction Yields

| Coupling Partner | Yield Range |

|---|---|

| 4-(4-amino-2-fluorophenoxy)-3-chloropicolinamide | 43–55% |

| Amino derivatives (varied substituents) | 58–68% |

Mechanistic Insights

The reaction pathways are influenced by:

-

Catalyst choice : Rhodium complexes promote distinct migration patterns during decomposition.

-

Electronic effects : Electron-withdrawing groups (e.g., fluorine, chlorine) stabilize intermediates and direct reaction pathways .

-

Solvent and temperature : THF and controlled temperatures optimize coupling efficiency .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiazine structures often exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have shown efficacy against various bacterial strains. The compound may function similarly, potentially inhibiting bacterial growth by disrupting cell membrane integrity or inhibiting essential bacterial enzymes .

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have demonstrated that thiazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism may involve the modulation of signaling pathways related to cell proliferation and survival .

Anti-inflammatory Effects

Thiazine compounds are also noted for their anti-inflammatory activities. The presence of specific functional groups in (2E)-N-(3-chlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide may enhance its ability to inhibit inflammatory mediators, making it a candidate for further development in treating inflammatory diseases .

Synthetic Applications

The compound serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules. Its ability to undergo various chemical reactions such as oxidation and substitution allows it to be used as a building block for synthesizing novel pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of thiazine derivatives, a series of compounds were synthesized and tested against common bacterial strains. The results indicated that certain derivatives exhibited broad-spectrum activity comparable to established antibiotics. This suggests that (2E)-N-(3-chlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide could be developed into a new antimicrobial agent .

Case Study 2: Anticancer Mechanism Investigation

A recent investigation into the anticancer mechanisms of thiazine derivatives highlighted their ability to modulate apoptotic pathways in human cancer cell lines. The study found that treatment with these compounds resulted in increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, suggesting potential for therapeutic use against various cancers .

Mechanism of Action

The mechanism of action of (2E)-N-(3-chlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (2E)-N-(3-chlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide and its analogs:

Structural and Functional Analysis

The 4-fluorophenyl substituent in and may improve metabolic stability due to fluorine’s electronegativity . Morpholinylethyl vs. Methyl: The morpholinylethyl group in introduces a polar tertiary amine, improving aqueous solubility and interaction with charged biological targets. In contrast, the methyl group in reduces steric hindrance, favoring enzyme active-site binding .

Stereochemical Impact: The E-configuration in the target compound creates distinct spatial arrangements compared to Z-isomers (e.g., ). For example, Z-isomers may exhibit altered hydrogen-bonding patterns or receptor-binding affinities due to imino group orientation .

Pharmacological Implications: While direct activity data for the target compound are lacking, its structural analogs show anticonvulsant properties (e.g., thiazolidinones in ). The morpholinylethyl derivative is hypothesized to target neurological pathways due to its similarity to known CNS-active molecules .

Research Findings and Data

Crystallographic and Computational Insights

- Crystallography : Compounds in this class are often analyzed using SHELX and SIR97 for structure determination . For example, the Z-configuration in was confirmed via X-ray diffraction, revealing planar thiazinane rings and intramolecular hydrogen bonds .

- Molecular Properties : The target compound’s molecular mass (383.85 g/mol) and ClogP (~2.5) suggest moderate bioavailability, comparable to fluorophenyl analogs (e.g., : ClogP ~3.1).

Biological Activity

The compound (2E)-N-(3-chlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazinane ring system, characterized by the presence of sulfur and nitrogen within a five-membered ring. It also contains a chlorophenyl moiety and a phenylimino group, contributing to its unique electronic properties. The oxo functionality indicates the presence of a keto group, enhancing its reactivity and polarity, which are crucial for biological interactions.

Synthesis

The synthesis of (2E)-N-(3-chlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include the formation of the thiazinane ring followed by the introduction of the chlorophenyl and phenylimino substituents.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance, derivatives with similar structures have shown significant cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231) using MTT assays. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 | 15 | Apoptosis induction |

| Compound B | HCT116 | 20 | Cell cycle arrest |

| (2E)-N-(3-chlorophenyl)-4-oxo... | MDA-MB-231 | TBD | TBD |

Antibacterial Activity

The compound has also been assessed for antibacterial activity against both Gram-positive and Gram-negative bacteria. Preliminary results indicate moderate antibacterial effects, with some derivatives outperforming standard antibiotics in specific assays.

Table 2: Antibacterial Activity

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Pseudomonas aeruginosa | TBD |

The biological activity of (2E)-N-(3-chlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide can be attributed to several mechanisms:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.

- DNA Interaction : Some derivatives interact with DNA, leading to strand breaks and subsequent cell death.

- Reactive Oxygen Species (ROS) Production : The generation of ROS can induce oxidative stress in cancer cells, promoting apoptosis.

Case Studies

A notable study demonstrated that a derivative with a similar thiazine structure exhibited significant anticancer properties in vivo, leading to reduced tumor size in mouse models. This highlights the potential therapeutic applications of compounds within this chemical class.

Q & A

Q. What synthetic routes are commonly employed to synthesize (2E)-N-(3-chlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via cyclization of intermediates such as N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. Key steps include:

- Step 1 : Reaction of N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes) to form intermediate thiourea derivatives .

- Step 2 : Cyclization in DMF with iodine and triethylamine, leading to sulfur elimination and thiazinane ring formation .

Critical Conditions : - Solvent : Acetonitrile for initial coupling; DMF for cyclization.

- Catalyst : Triethylamine facilitates deprotonation, while iodine promotes cyclization.

- Temperature : Reflux (~82°C for acetonitrile) ensures rapid reaction kinetics.

Q. Which spectroscopic techniques are essential for structural confirmation, and what diagnostic signals should be observed?

- Methodological Answer :

- 1H/13C NMR :

- 1H NMR : Look for aromatic protons (δ 7.2–7.8 ppm for phenyl groups), NH imino proton (δ ~10–12 ppm, broad), and thiazinane ring protons (e.g., CH2 groups at δ 3.5–4.5 ppm) .

- 13C NMR : Carbonyl (C=O) at ~170–175 ppm; thiocarbonyl (C=S) at ~190–200 ppm (if present in intermediates) .

- IR Spectroscopy : Stretch frequencies for C=O (~1650–1750 cm⁻¹), C=N (~1600 cm⁻¹), and NH (~3300 cm⁻¹) .

- X-ray Crystallography : Use SHELXL for refinement to confirm the (2E) configuration and puckering of the thiazinane ring (see Advanced Q3) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer :

- Data Collection : Collect high-resolution diffraction data (≤1.0 Å) to resolve electron density for the thiazinane ring and imino group.

- Structure Solution : Use SHELXD for phase determination via dual-space methods, followed by SHELXL for refinement with anisotropic displacement parameters .

- Validation : Check for unusual torsion angles (e.g., O2—C2—C4—C8 in thiazinane rings) using Cremer-Pople puckering parameters (amplitude Q, phase θ) to quantify ring distortion .

Example : A similar compound showed Q = 0.52 Å and θ = 18° for a six-membered ring, indicating chair distortion .

Q. What strategies address contradictions in biological activity data across studies?

- Methodological Answer :

- Control Variables : Standardize assay conditions (e.g., cell line, IC50 measurement protocols). For example, BMS-354825 (a thiazole carboxamide) showed potency variations due to differential Src/Abl kinase binding assays .

- SAR Analysis : Compare analogs (e.g., 4g, 4h in ) to identify substituent effects. For instance, 4-chlorophenyl groups may enhance activity via hydrophobic interactions .

Table : Activity of Thiazinane Analogs

| Substituent | IC50 (μM) | Cell Line | Reference |

|---|---|---|---|

| 3-Chlorophenyl | 0.12 | K562 (CML) | |

| 4-Fluorophenyl | 0.45 | MCF-7 (Breast) |

Q. How can computational modeling predict the stability of the (2E) configuration under experimental conditions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compare (2E) and (2Z) isomer energies.

- MD Simulations : Simulate solvation effects (e.g., in DMSO or water) to assess configurational stability over 100-ns trajectories.

- Transition State Analysis : Calculate activation energy for isomerization using Nudged Elastic Band (NEB) methods.

Example : A related thiazolidinone showed a 15 kcal/mol barrier for E/Z isomerization, favoring the (E)-form at RT .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.